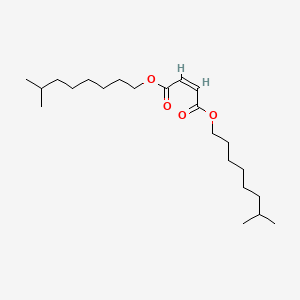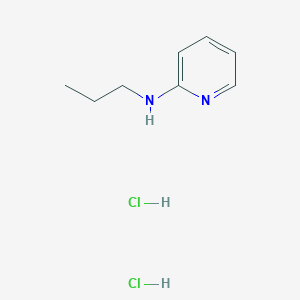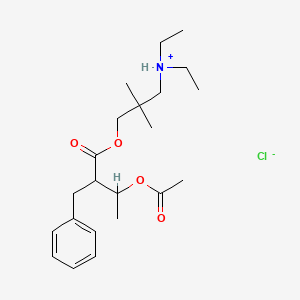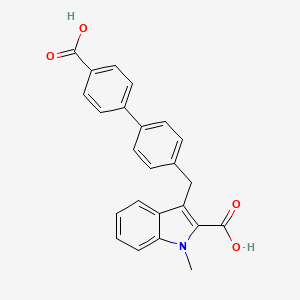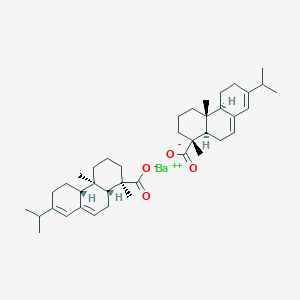
N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide is a complex organic compound with a molecular formula of C41H51N3O4 This compound is known for its unique structural features, which include a cyclopentyl group, a tert-butyl group, and a naphthalene carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The reaction between 2-cyclopentyl-4-(1,1-dimethylethyl)phenol and an appropriate butyl halide under basic conditions to form the phenoxy intermediate.
Coupling with Naphthalene Carboxamide: The phenoxy intermediate is then coupled with 1-hydroxynaphthalene-2-carboxamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenoxy and naphthalene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)butyl)-1-hydroxynaphthalene-2-carboxamide: shares structural similarities with other phenoxy and naphthalene derivatives.
Similar compounds: include those with variations in the cyclopentyl or tert-butyl groups, or different substituents on the naphthalene ring.
Uniqueness
- The unique combination of the cyclopentyl, tert-butyl, and naphthalene carboxamide moieties in this compound contributes to its distinct chemical properties and potential applications.
- Compared to similar compounds, it may exhibit different reactivity, biological activity, and physical properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
52762-70-6 |
|---|---|
Formule moléculaire |
C30H37NO3 |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
N-[4-(4-tert-butyl-2-cyclopentylphenoxy)butyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C30H37NO3/c1-30(2,3)23-15-17-27(26(20-23)21-10-4-5-11-21)34-19-9-8-18-31-29(33)25-16-14-22-12-6-7-13-24(22)28(25)32/h6-7,12-17,20-21,32H,4-5,8-11,18-19H2,1-3H3,(H,31,33) |
Clé InChI |
RYEGPDWPWAYFCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C=C2)O)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


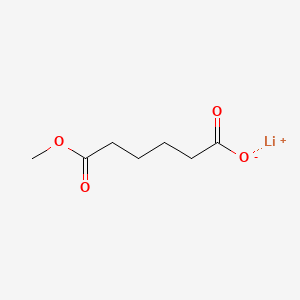
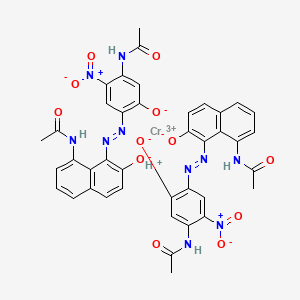
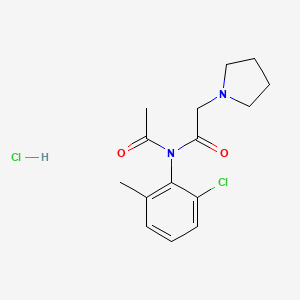
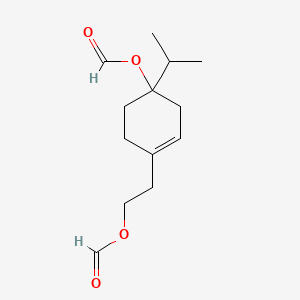
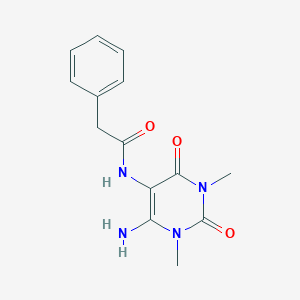

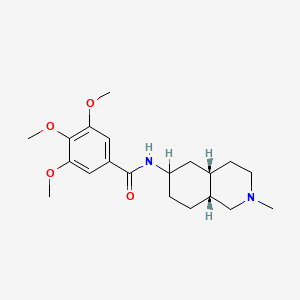
![Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13766869.png)
